Hydrogen Bonding Profile vs. Carboxylic Acid
4-Isobutyl-benzoic acid amide is a primary amide and functions as a hydrogen bond donor and acceptor, with an H-donor count of 2 and an H-acceptor count of 1. This contrasts with the parent carboxylic acid, 4-isobutylbenzoic acid, which has an H-donor count of 1 and an H-acceptor count of 2 [1]. This shift in hydrogen bonding profile fundamentally alters its crystal packing and potential for molecular recognition in biological systems .
Inverted H-bond pattern alters crystal engineering and molecular recognition suitability.
Based on functional group counts; experimental confirmation recommended.
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | H-Donor: 2; H-Acceptor: 1 |
| Comparator Or Baseline | 4-Isobutylbenzoic acid: H-Donor: 1; H-Acceptor: 2 |
| Quantified Difference | Inversion of H-bonding donor/acceptor ratio (1:2 vs. 2:1) |
| Conditions | Based on molecular formula and functional groups (in silico or derived from structure) |
Why This Matters
This difference is critical for applications in crystal engineering, solubility modulation, and drug-receptor interactions where a precise hydrogen-bonding pattern is required.
- [1] PubChem. (n.d.). 4-Isobutyl-benzoic acid amide (CID 11423107) and 4-Isobutylbenzoic acid (CID 95410). View Source
